molecular formula C11H16OSi B084046 Trimethyl((1-phenylvinyl)oxy)silane CAS No. 13735-81-4

Trimethyl((1-phenylvinyl)oxy)silane

Cat. No. B084046
CAS RN: 13735-81-4
M. Wt: 192.33 g/mol
InChI Key: AFFPCIMDERUIST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trimethyl((1-phenylvinyl)oxy)silane and related compounds involves multiple steps, including silylation, exchange reactions, and radical polymerization processes. For instance, trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, a compound with a structure related to trimethyl((1-phenylvinyl)oxy)silane, is synthesized through silylation followed by an exchange of bromine groups with NaSPh, showcasing the versatile synthetic routes available for these types of compounds (Wappelhorst, Wattenberg, & Strohmann, 2023).

Molecular Structure Analysis

The molecular structure of related silane compounds, such as trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, is characterized using crystallographic methods and Hirshfeld surface analysis. These techniques reveal structure-defining interactions, such as intermolecular hydrogen bonds, which are crucial for understanding the compound's chemical behavior (Wappelhorst, Wattenberg, & Strohmann, 2023).

Chemical Reactions and Properties

Trimethyl((1-phenylvinyl)oxy)silane undergoes various chemical reactions, including reactions with amines, hydrazines, and organometallic compounds. These reactions are significant for synthesizing novel compounds and exploring the reactivity of silicon-containing compounds. For example, (formylphenoxy)silanes react readily with hydrazines and amines, although the Si-O-C bond cleavage can be a limiting factor (Neville & Mcgee, 1964).

Physical Properties Analysis

The physical properties of trimethyl((1-phenylvinyl)oxy)silane derivatives, such as their spectral characteristics, volatility, and thermal stability, are crucial for their application in processes like chemical vapor deposition (CVD). Studies on compounds like trimethyl(phenyl)silane provide insights into these properties, highlighting the compound's suitability for use as a precursor in CVD processes for producing materials like hydrogenated silicon carbide films (Ermakova et al., 2015).

Chemical Properties Analysis

The chemical properties of trimethyl((1-phenylvinyl)oxy)silane, including its reactivity towards various chemical groups and its role in synthesis reactions, are explored through its interactions and reactions. For instance, its use in the synthesis of indoles and oxindoles through a metal- and additive-free photochemical process demonstrates its versatility and the broad spectrum of functional groups it can tolerate (da Silva et al., 2015).

Scientific Research Applications

  • Synthesis of β-trifluoromethylstyrenes : Trimethyl((1-phenylvinyl)oxy)silane is used in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives. This process involves treatment with CsF and catalytic amounts of palladium, achieving moderate to good yields (Omote et al., 2012).

  • Study of Silicon-Carbon Bonding : Research on trimethyl((1-phenylvinyl)oxy)silane contributes to understanding the π bonding or equivalent interaction between bonded carbon and silicon atoms. This is significant in the field of organosilicon chemistry (Levy et al., 1972).

  • Precursor for Gas Phase Processes in SiCxH Film Deposition

    : Trimethyl((1-phenylvinyl)oxy)silane serves as a precursor in the chemical vapor deposition (CVD) process for producing dielectric films of hydrogenated silicon carbide. This application is important in the field of material sciences and semiconductor technology (Ermakova et al., 2015).

  • Diamagnetic Susceptibilities : Studies of trimethyl((1-phenylvinyl)oxy)silanes involving Si−O bonds provide insights into their diamagnetic susceptibilities. This is relevant for understanding the magnetic properties of organosilicon compounds (Goel et al., 1976).

  • Gas-Phase Polymerization : Trimethyl((1-phenylvinyl)oxy)silane undergoes polymerization when exposed to UV laser photolysis, leading to the deposition of polytrimethylsiloxy-substituted polymers. This process is unique and contributes to the field of polymer chemistry (Pola et al., 1997).

  • Functionalized Benzosiloles Synthesis : This compound facilitates the cyclization of (o-alkynylphenyl)silane into benzosiloles, which are promising materials for organic electronic devices due to their high electron mobility (Ilies et al., 2008).

  • Thermal Properties in Organosilicon Precursors : Research into the thermal stability and vapor pressure of organosilicon compounds, including trimethyl((1-phenylvinyl)oxy)silane, is crucial for their application in CVD processes (Ermakova et al., 2016).

  • Protecting Group for Silicon Synthesis : Trimethyl((1-phenylvinyl)oxy)silane is used in synthesizing triorganyl(2,4,6-trimethoxyphenyl)silanes, which serve as reagents in selective cleavage experiments to produce useful chlorosilanes. This has implications for organometallic chemistry and material synthesis (Popp et al., 2007).

Safety And Hazards

Trimethyl((1-phenylvinyl)oxy)silane is classified as a combustible liquid and can cause serious eye irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . It should be kept away from heat, open flames, and sparks .

properties

IUPAC Name

trimethyl(1-phenylethenoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFPCIMDERUIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884636
Record name Benzene, [1-[(trimethylsilyl)oxy]ethenyl]-
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Molecular Weight

192.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl((1-phenylvinyl)oxy)silane

CAS RN

13735-81-4
Record name α-(Trimethylsiloxy)styrene
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Record name Benzene, (1-((trimethylsilyl)oxy)ethenyl)-
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Record name Benzene, [1-[(trimethylsilyl)oxy]ethenyl]-
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Record name Benzene, [1-[(trimethylsilyl)oxy]ethenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl[(1-phenylvinyl)oxy]silane
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Synthesis routes and methods

Procedure details

A mixture of 30.0 g (0.25 mol) of phenylacetaldehyde, 32.6 g (0.3 mol) of trimethylchlorosilane, 60.6 g (0.6 mol) of triethylamine, and 100 ml of N,N-dimethylformamide was refluxed overnight, cooled and diluted with 200 ml of pentane. The mixture was washed successively with cold 5% aqueous sodium bicarbonate, 1.5 N hydrochloric acid, and 5% aqueous sodium bicarbonate, dried (over MgSO4), and then distilled to give 21.15 g of α-trimethylsiloxystyrene as a colorless liquid: bp 80°-83.5° C. (3.8 mm); 1H NMR (CDCl3) δ 0.07 ppm (s, 9H), 5.87 ppm (d,J=12 Hz, 1H), 6.80 ppm (d,J=12 Hz, 1H) and 7.03 ppm (m, 5H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
60.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl((1-phenylvinyl)oxy)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl((1-phenylvinyl)oxy)silane

Citations

For This Compound
78
Citations
W Yinghui, W Simin, D Jinwei, W Kang - Acta Chimica Sinica, 2021 - sioc-journal.cn
化 学 学 报 Page 1 研究论文 Article * E-mail: weisimin@iccas.ac.cn Received May 28, 2021; published August 10, 2021. Supporting information for this article is available free of charge …
Number of citations: 2 sioc-journal.cn
S Ye, K Zhou, P Rojsitthisak, J Wu - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
Metal-free insertion of sulfur dioxide with aryl iodides and silyl enolates or allylic bromide under ultraviolet irradiation at room temperature is accomplished. This protocol provides a …
Number of citations: 47 pubs.rsc.org
W Kong, C Yu, H An, Q Song - Organic letters, 2018 - ACS Publications
Photoredox-catalyzed decarboxylative alkylation of silyl enol ethers has been developed. Diverse functionalized aryl alkyl ketones were afforded in modest to good yields using N-(…
Number of citations: 85 pubs.acs.org
J Zheng, Z Meng, D Lu, D Zhao… - Asian Journal of …, 2019 - Wiley Online Library
Michael Addition Reactions of Highly Basic Enolates for the Formation of 2‐(Tosylamino)Dihydrochalcones - Zheng - 2019 - Asian Journal of Organic Chemistry - Wiley Online Library …
Number of citations: 4 onlinelibrary.wiley.com
S Kumar, M Lange, Y Zi, H Görls… - Chemistry–A European …, 2023 - Wiley Online Library
Lewis base catalyzed allylations of C‐centered nucleophiles have been largely limited to the niche substrates with acidic C‐H substituted for C‐F bonds at the stabilized carbanionic …
S Kumar, M Lange, Y Zi, H Görls, I Vilotijevic - 2023 - chemrxiv.org
Lewis base catalyzed allylations of C-centered nucleophiles have been largely limited to the niche substrates with acidic CH substituted with CF bonds at the stabilized carbanionic …
Number of citations: 0 chemrxiv.org
Z Feng, B Zhu, B Dong, L Cheng, Y Li, Z Wang… - Organic …, 2020 - ACS Publications
An efficient and novel visible-light-promoted radical difluoromethylation of enol acetates for the synthesis of α-CF 2 H-substituted ketones has been described. Upon irradiation under …
Number of citations: 29 pubs.acs.org
SR Polimera, A Ilangovan, NA Meanwell… - The Journal of …, 2022 - ACS Publications
Synthetically important α-oxoketene aminal intermediates can now be accessed from readily available and inexpensive carbodiimides as starting materials via the nucleophilic addition …
Number of citations: 2 pubs.acs.org
RN Kadikova, IR Ramazanov, TP Zosim… - Tetrahedron, 2015 - Elsevier
The reaction of enamines with 2 equiv of Et 3 Al and CH 2 I 2 at room temperature in CH 2 Cl 2 results in the formation of cyclopropyl amines in high yields (68–89%). Substituted 1-…
Number of citations: 18 www.sciencedirect.com
SR Polimera, M AM Subbaiah… - The Journal of Organic …, 2021 - ACS Publications
In contrast to the conventional 1,4-addition process, regioselective 1,2-addition of silyl enol ethers to quinones can now be achieved via a palladium(II) enolate pathway that provides …
Number of citations: 4 pubs.acs.org

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